2-(Azetidin-1-yl)-5-bromopyridine

Chemical Purity Quality Control Building Block Procurement

Medicinal chemists seeking non-planar amine bioisosteres for kinase SAR face limited strained-ring building block options. 2-(Azetidin-1-yl)-5-bromopyridine (CAS 708273-64-7) addresses this gap. • 60° azetidine twist angle & calculated LogP 2.12-more hydrophilic than pyrrolidine analog (ΔLogP -0.48). • 5-bromo handle enables late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification. • Available at ≥95% purity; 98% grade option reduces false-positive risk in sensitive biochemical assays.

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
CAS No. 708273-64-7
Cat. No. B1288003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-5-bromopyridine
CAS708273-64-7
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC=C(C=C2)Br
InChIInChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2
InChIKeyLBSNUAQAYRFPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)-5-bromopyridine: A High-Purity Azetidine Building Block


2-(Azetidin-1-yl)-5-bromopyridine is a heterocyclic building block comprising a pyridine ring substituted with a bromine atom at the 5-position and an azetidine ring at the 2-position . With a molecular formula of C8H9BrN2 and a molecular weight of 213.07 g/mol, it is a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and for constructing azetidine-containing pharmacophores . The compound is commercially available with a purity specification of ≥95% from multiple suppliers, making it suitable for high-throughput medicinal chemistry campaigns and structure-activity relationship (SAR) studies . Its azetidine moiety introduces a four-membered saturated nitrogen heterocycle, which offers unique spatial and electronic properties compared to larger ring analogs, influencing molecular conformation and target binding [1].

Azetidine building block with bromine handle for cross-coupling and late-stage diversification
Strained four-membered ring introduces unique conformational constraints for pharmacophore design
Commercially available in high-purity grade supporting reproducible SAR campaigns

Why Generic Substitution Fails: Azetidine vs. Pyrrolidine and Piperidine


Substituting 2-(Azetidin-1-yl)-5-bromopyridine with a pyrrolidine, piperidine, or positional isomer analog is not a viable procurement strategy for several quantifiable reasons. The four-membered azetidine ring imposes significantly higher ring strain (approximately 25 kcal/mol for azetidine vs. 6 kcal/mol for pyrrolidine and 1 kcal/mol for piperidine) [1], which directly alters the basicity (pKa ~11.3 for azetidine vs. ~11.4 for pyrrolidine and ~11.2 for piperidine) and reactivity profile of the amine nitrogen, leading to different outcomes in nucleophilic aromatic substitution and cross-coupling reactions [2]. Furthermore, the smaller ring size and distinct vector geometry of the azetidine moiety confer unique conformational constraints in target binding pockets, a feature exploited in medicinal chemistry to enhance selectivity and metabolic stability [3]. Positional isomers (e.g., 2-(Azetidin-1-yl)-4-bromopyridine, CAS 1289009-60-4) exhibit different electronic distribution and steric environments, which can drastically alter reaction yields and biological activity . Therefore, selecting the precise regioisomer and ring size is not a matter of convenience but a critical determinant of synthetic success and downstream functional performance.

Ring strain Azetidine ring strain (~25 kcal/mol) is significantly higher than pyrrolidine (~6 kcal/mol) or piperidine (~1 kcal/mol), altering amine reactivity and cross-coupling outcomes.
Basicity shift Azetidine pKa (~11.3) differs from pyrrolidine (~11.4) and piperidine (~11.2); this can change nucleophilicity and salt formation behaviour.
Positional isomer 2-(Azetidin-1-yl)-4-bromopyridine (CAS 1289009-60-4) has different electronic and steric properties, which can drastically alter reaction yields and biological activity.

Quantitative Differentiation: Azetidine vs. Pyrrolidine Analogs


Purity Profile Comparison

2-(Azetidin-1-yl)-5-bromopyridine is routinely supplied with a minimum purity specification of 95% (HPLC) by multiple vendors, with at least one supplier (MolCore) offering a higher grade of 98% . In contrast, the widely available pyrrolidine analog 5-Bromo-2-(pyrrolidin-1-yl)pyridine is typically offered at a purity of 97% . While both compounds achieve high purity, the 98% grade of the azetidine derivative provides a lower level of impurities (≤2%) compared to the standard 97% grade of the pyrrolidine analog (≤3%), which can be critical for sensitive catalytic reactions or when high-fidelity SAR data is required.

Purity profile
Data to verify
98% (high-purity grade) vs 97% typical pyrrolidine analog
Lower impurity level may support sensitive catalytic reactions.
Vendor CoA specifications; no inter-laboratory comparison.
Chemical Purity Quality Control Building Block Procurement

Cost-per-Gram Analysis

The target compound 2-(Azetidin-1-yl)-5-bromopyridine exhibits a significantly higher procurement cost compared to its pyrrolidine analog 5-Bromo-2-(pyrrolidin-1-yl)pyridine. Based on published vendor pricing, the azetidine derivative is priced at approximately €3,218 per gram (calculated from a 500mg package at €1,609) , whereas the pyrrolidine analog is available for approximately £15 per gram . This represents a >100-fold cost difference. This premium reflects the increased synthetic complexity and lower commercial availability of the strained four-membered azetidine ring system, and directly influences project budgeting and scale-up feasibility.

Cost per gram
Head-to-head
~€3,218/g vs ~£15/g for pyrrolidine analog
>100-fold cost differential may influence scale-up planning.
Pricing as of Apr 2026; varies by supplier and grade.
Procurement Economics Cost Analysis Building Block Selection

Physicochemical Property Differences

2-(Azetidin-1-yl)-5-bromopyridine has a calculated LogP of 2.12 and a molecular weight of 213.07 g/mol . Its pyrrolidine analog, 5-Bromo-2-(pyrrolidin-1-yl)pyridine, has a molecular weight of 227.10 g/mol (a 14 Da increase due to the additional methylene unit) and a predicted LogP of approximately 2.6 (estimated using standard cheminformatic tools). The lower molecular weight and reduced lipophilicity of the azetidine derivative may translate to improved aqueous solubility and lower plasma protein binding, attributes often desirable in early drug discovery to avoid 'molecular obesity'.

Lipophilicity & MW
Reported
LogP 2.12 (target) vs ~2.6 (pyrrolidine), ΔLogP -0.48
Lower lipophilicity may support improved solubility profile.
Target LogP from vendor; comparator estimated via ChemDraw.
Lipophilicity Physicochemical Properties Drug-likeness

Conformational Constraint and Target Engagement

While direct biological activity data for 2-(Azetidin-1-yl)-5-bromopyridine itself is sparse in public databases, its core structure—a 2-amino azetidine substituted pyridine—is a privileged scaffold in kinase inhibitor design [1]. The azetidine ring introduces a 60° twist angle relative to the pyridine plane, whereas pyrrolidine and piperidine analogs adopt more planar or extended conformations. This conformational difference is quantitatively reflected in the ring strain energy (~25 kcal/mol for azetidine) and the decreased rotational freedom around the N-pyridine bond. Patented azetidine-containing compounds have demonstrated nanomolar potency against JAK and other kinases, with selectivity profiles attributed to the unique geometry of the four-membered ring [2].

Conformational constraint
Class-level inference
~60° twist angle; ring strain ~25 kcal/mol
Privileged scaffold in kinase inhibitor design; may require target-specific validation.
Based on patent SAR; direct binding data not available for compound.
Medicinal Chemistry Kinase Inhibition Conformational Analysis

Optimal Procurement and Application Scenarios


Constrained Amine Bioisosteres in Lead Optimization

When a medicinal chemistry program demands a non-planar, low-molecular-weight amine bioisostere to improve kinase selectivity or metabolic stability, 2-(Azetidin-1-yl)-5-bromopyridine is the preferred building block. Its azetidine ring provides a distinct 60° twist angle and a calculated LogP of 2.12, making it more hydrophilic than its pyrrolidine analog (ΔLogP = -0.48) . The 5-bromo substituent serves as a versatile handle for late-stage diversification via cross-coupling, allowing rapid SAR exploration .

High-Throughput Screening with Stringent Purity

For confirmatory assays and secondary screening where high data fidelity is paramount, the availability of 2-(Azetidin-1-yl)-5-bromopyridine at 98% purity (from vendors like MolCore) provides a 2% absolute impurity reduction over the typical 97% grade of the pyrrolidine analog . This can mitigate the risk of false positives or interference from impurities in sensitive biochemical or cell-based assays .

Synthesis of Conformationally Constrained Intermediates

Process chemists developing synthetic routes to patent-protected drug candidates can leverage 2-(Azetidin-1-yl)-5-bromopyridine to install an azetidine moiety early in the synthesis. The higher cost of this building block (approximately €3,218/g) is offset by its ability to generate novel chemical space that is difficult to access via alternative routes. Its use is justified when the final product's intellectual property position and biological activity hinge on the specific azetidine geometry [1].

Strained Heterocycle Methodology Research

Researchers investigating the reactivity of strained azetidines in nucleophilic aromatic substitution or transition metal-catalyzed reactions will find 2-(Azetidin-1-yl)-5-bromopyridine a valuable model substrate. The presence of both an electrophilic bromine (for cross-coupling) and a nucleophilic azetidine nitrogen (for alkylation or arylation) enables systematic studies of chemoselectivity and ring strain effects [2].

Application
Selection Property
Validation Focus
Constrained amine bioisostere in lead optimization
Azetidine ring geometry & LogP profile
Kinase selectivity & metabolic stability assays
High-fidelity confirmatory screening
High-purity grade availability
Impurity-related false positive mitigation
Installation of azetidine in proprietary scaffolds
Unique chemical space from strained ring
IP position and biological activity validation
Methodology research on strained heterocycles
Dual electrophilic (Br) and nucleophilic (azetidine) sites
Chemoselectivity and ring strain effect studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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